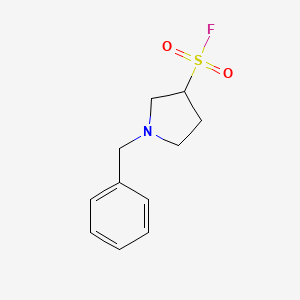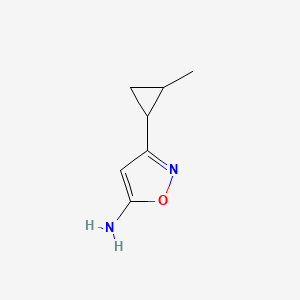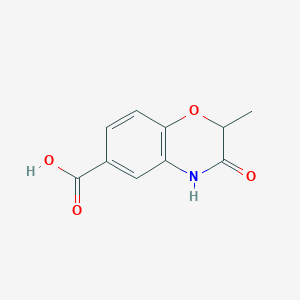![molecular formula C11H17Cl2F3N2O B1521648 N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride CAS No. 1185300-44-0](/img/structure/B1521648.png)
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride
Übersicht
Beschreibung
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride is a synthetic organic compound, belonging to the class of amines. It's notable for its utility in both scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step reaction involving the nucleophilic substitution of an aryl halide with a phenoxyethylamine derivative. The reaction typically involves heating under reflux with suitable solvents such as dichloromethane or tetrahydrofuran. The trifluoromethyl group is introduced through the use of trifluoromethyl halides under controlled conditions.
Industrial Production Methods: In industrial settings, the production of N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride usually involves scalable batch processes. The reactions are carried out in large reactors with careful monitoring of temperature and pressure to ensure optimal yield and purity. Crystallization or recrystallization is commonly employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced under hydrogenation conditions, often using palladium on carbon as a catalyst.
Substitution: It undergoes electrophilic and nucleophilic substitution reactions, which involve common reagents like halides and alkylating agents.
Common Reagents and Conditions:
Oxidation with hydrogen peroxide requires acidic conditions.
Reduction usually necessitates a catalyst and hydrogen gas.
Substitution reactions are typically conducted under basic or neutral conditions, with solvents like ethanol or acetonitrile.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation might produce a carboxylic acid derivative, while reduction could yield a secondary amine. Substitution reactions could result in various alkylated products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride has diverse applications:
Chemistry: It's used as an intermediate in the synthesis of complex molecules.
Biology: Its derivatives may act as enzyme inhibitors or activators in biochemical assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. In biochemical contexts, it might interact with proteins or enzymes, influencing their function through binding interactions. These interactions can alter molecular pathways, leading to changes in cellular activity. The trifluoromethyl group can also enhance the compound's lipophilicity, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Compared to other amines or phenoxyethylamines, N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride stands out due to the presence of the trifluoromethyl group. This group imparts unique chemical stability and reactivity. Similar compounds might include:
2-(4-Amino-2-trifluoromethylphenoxy)ethanol
4-Amino-2-(trifluoromethyl)phenol
These compounds, while sharing some structural features, differ significantly in their chemical behavior and applications due to variations in functional groups.
This thorough breakdown should provide a comprehensive understanding of this compound, its synthesis, reactions, and uses. Anything else you want to delve into about this compound?
Eigenschaften
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-(trifluoromethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O.2ClH/c1-16(2)5-6-17-10-4-3-8(15)7-9(10)11(12,13)14;;/h3-4,7H,5-6,15H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWDMJCDXQYEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1521568.png)

![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)


![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)


![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)
![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)
![[1-(3-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521585.png)
![2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1521586.png)

